Molecular Weight and Formula Differentiation from Amide-Tail Analogs for Identity Verification
The target compound's unique combination of a 3-methylbutanamide tail and a para-allyloxy phenyl substituent yields a molecular formula of C16H19N3O3 and a molecular weight of 301.34 g/mol . This is distinct from the closest commercial analog, 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide, which has a molecular weight of 315.37 g/mol (C17H21N3O3) . The difference of 14.03 g/mol (-CH2) provides a clear, quantifiable parameter for identity confirmation by LC-MS upon receipt. A third analog, N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide, has a molecular weight of 273.29 g/mol (C14H15N3O3) .
| Evidence Dimension | Molecular Weight (g/mol) and Formula |
|---|---|
| Target Compound Data | 301.34 g/mol; C16H19N3O3 |
| Comparator Or Baseline | 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide: 315.37 g/mol; C17H21N3O3 / N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: 273.29 g/mol; C14H15N3O3 |
| Quantified Difference | 14.03 g/mol difference to the 2-ethyl analog; 28.05 g/mol difference to the propanamide analog |
| Conditions | Calculated from vendor-reported molecular formulae -. |
Why This Matters
These distinct molecular weights serve as essential analytical benchmarks for compound identity verification in procurement workflows, ensuring the correct analog is delivered.
